molecular formula C21H21N3O5S B2978470 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 460732-97-2

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2978470
CAS No.: 460732-97-2
M. Wt: 427.48
InChI Key: MMBAKZLSJWCGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one features a hybrid structure combining a 2,3-dihydroindole moiety, a sulfanyl-linked 1,3,4-oxadiazole ring, and a 3,4,5-trimethoxyphenyl substituent.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-26-16-10-14(11-17(27-2)19(16)28-3)20-22-23-21(29-20)30-12-18(25)24-9-8-13-6-4-5-7-15(13)24/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBAKZLSJWCGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H18N4O2S
  • Molecular Weight : 378.46 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action :
    • The compound targets multiple pathways involved in cancer progression including apoptosis induction and inhibition of critical enzymes such as HDAC (histone deacetylases) and thymidylate synthase .
    • In vitro studies have demonstrated its ability to increase p53 expression levels and promote caspase activation in cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
  • Efficacy Data :
    • The compound exhibited an IC50 value range between 0.12 to 2.78 µM against various cancer cell lines, showing superior efficacy compared to standard chemotherapeutics like Doxorubicin .
    • In a comparative study, it was found that the compound's cytotoxic effects were similar to those of Tamoxifen with an IC50 value of approximately 15.63 µM for MCF-7 cells .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has also been evaluated for anti-inflammatory activity:

  • Mechanism :
    • The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.
  • Efficacy :
    • Studies have shown that derivatives of oxadiazole can significantly reduce inflammation markers in animal models .

Case Studies and Research Findings

Several studies have been conducted to assess the pharmacological potential of this compound:

StudyFindingsReference
In vitro study on MCF-7 cellsIC50 = 15.63 µM; increased p53 expression
Comparative analysis with DoxorubicinMore effective than Doxorubicin in certain cell lines
Anti-inflammatory activity assessmentSignificant reduction in inflammation markers

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Applications References
Target Compound: 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one C₂₂H₂₁N₃O₅S 439.48 3,4,5-Trimethoxyphenyl, sulfanyl bridge, 2,3-dihydroindole Hypothesized anticancer/antibacterial
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone C₂₃H₂₀Cl₂N₂O₅ 487.32 3,4-Dichlorophenyl, ethanone, 3,4,5-trimethoxyphenyl Insecticidal, antibacterial
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Variable ~300–400 Indol-3-ylmethyl, sulfanyl-acetamide Antimicrobial (variable potency)
1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone C₂₁H₁₇ClN₄O₂ 392.80 3-Chlorophenyl, azetidine, indole Undisclosed (structural novelty)
1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one C₁₇H₁₁Cl₂N₃O 344.19 Allyl, dichlorophenylimino Research chemical (safety data limited)

Key Observations:

Bioactivity and Substituent Influence: The 3,4,5-trimethoxyphenyl group in the target compound and its dichlorophenyl analog (Table 1, Row 2) is associated with enhanced lipophilicity and membrane permeability, critical for crossing biological barriers . The sulfanyl bridge in the target compound contrasts with the sulfonyl group in analogs like 1-(2,3-dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone (). Sulfanyl groups offer greater conformational flexibility, which may improve target engagement but reduce metabolic stability compared to sulfonyl derivatives.

Core Heterocycle Variations :

  • The 1,3,4-oxadiazole ring in the target compound is a bioisostere for ester or amide groups, enhancing resistance to enzymatic degradation . In contrast, 1,2,4-oxadiazole derivatives (Row 4) exhibit distinct electronic profiles due to altered ring nitrogen positions, affecting dipole moments and hydrogen-bonding capacity .

Pharmacological Performance: The dichlorophenyl-trimethoxyphenyl oxadiazole analog (Row 2) demonstrated insecticidal and antibacterial activity, suggesting that the target compound’s trimethoxyphenyl group may similarly enhance bioactivity . Antimicrobial acetamide derivatives (Row 3) highlight the importance of the sulfanyl-acetamide linker; replacing this with a sulfanyl-ethanone group (target compound) could modulate solubility and binding kinetics .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Methodology :
  • Force field adjustment : Re-run simulations with CHARMM36m to improve electrostatic potential accuracy.
  • Solvent effects : Include explicit water molecules in docking models.
  • Experimental validation : SPR or ITC to measure binding kinetics and reconcile computational data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.